PBD dimer
描述
PBD dimers are a class of antitumor antibiotics. They selectively combine with the 5’-purine-guanine-purine sequence DNA minor groove, and form a covalent bond with the exocyclic amino group of the guanine base to exert their biological activity . They are being used in next-generation antibody drug conjugates (ADCs) for their high potency and targeted action. These proprietary PBD-based ADCs are expected to provide a novel way to treat hematologic cancers and solid tumors .
Synthesis Analysis
PBD dimers have been synthesized via intermediate 19 for use in antibody–drug conjugates (ADCs). They lack a cleavable trigger in the linker and consist of a maleimide for cysteine antibody conjugation, a hydrophilic spacer, and either an alkyne, triazole, or piperazine link to the PBD .
Molecular Structure Analysis
PBD dimers bind to specially configured guanidine residues on different positions of the dsDNA helix . After insertion in the minor groove, an aminal bond is formed through the nucleophilic attack of the N2 of a guanine base at the electrophilic C11 position of PBD .
Chemical Reactions Analysis
PBD dimers are DNA crosslinkers or alkylators. Upon ADC internalization and lysosomal processing, PBD-dimer payloads are released in the cytosol, then diffuse through the nuclear membrane and bind in the minor groove of DNA .
Physical And Chemical Properties Analysis
The relatively low clogD for this agent facilitated higher drug-to-antibody ratio (DAR) conjugation without the need for antibody engineering or functionalization of the drug .
科学研究应用
DNA Cross-linking Properties : PBD dimers are synthetic agents that selectively cross-link DNA in the minor groove, particularly targeting guanine bases. The dimer SJG-136, which is undergoing clinical trials, has been shown to form different types of adducts on DNA and demonstrates potential for targeting specific DNA sequences (Rahman, James, & Thurston, 2011).
Antitumor Agents : PBD dimers, including SJG-136, are being developed as antitumor agents. Their ability to form non-distorting, cytotoxic DNA interstrand cross-links makes them promising candidates for cancer therapy (Hartley, 2011).
Enhancement of Potency : Studies have shown that manipulating the lipophilicity of PBD dimers can affect their in vitro and in vivo activity, suggesting ways to potentiate these molecules for better therapeutic outcomes (Cailleau et al., 2019).
Use in Antibody-Drug Conjugates (ADCs) : PBD dimers are being used as warheads in ADCs for cancer therapy. Their ability to create highly cytotoxic DNA cross-links makes them suitable for targeting cancer cells while minimizing harm to healthy cells (Hartley, 2020).
Noncross-Linking PBD Dimers : Research has also been done on noncross-linking PBD dimers, which still exhibit significant DNA binding affinity and cytotoxicity, indicating their potential in cancer treatment (Kamal et al., 2002).
Antibacterial Activity : Certain PBD dimers have been shown to possess bactericidal activity against a range of Gram-positive bacteria, presenting a new avenue for developing antibacterial agents (Rahman et al., 2012).
Mechanism of Action : PBD dimers like SJG-136 have been studied for their mechanism of action, which includes transcription factor inhibition, thereby affecting gene expression critical for cancer cell survival and proliferation (Mantaj, Jackson, Thurston, & Rahman, 2017).
安全和危害
未来方向
ADC Therapeutics is advancing next-generation antibody drug conjugates (ADCs) with highly potent and targeted pyrrolobenzodiazepine (PBD) dimer technology. These proprietary PBD-based ADCs are expected to provide a novel way to treat hematologic cancers and solid tumors . Further investigations of low-potency PBD dimers in ADCs that target hematologic and solid tumors are warranted .
属性
IUPAC Name |
(6aS)-3-[3-[[(6aS)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-8-(4-aminophenyl)-2-methoxy-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H39N5O7/c1-50-32-11-7-26(8-12-32)28-16-31-22-45-36-20-40(38(52-3)18-34(36)42(49)47(31)24-28)54-14-4-13-53-39-19-35-33(17-37(39)51-2)41(48)46-23-27(15-30(46)21-44-35)25-5-9-29(43)10-6-25/h5-12,17-24,30-31H,4,13-16,43H2,1-3H3/t30-,31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRPLUKQNWNZAV-CONSDPRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=CC7CC(=CN7C6=O)C8=CC=C(C=C8)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CN3[C@@H](C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=C[C@@H]7CC(=CN7C6=O)C8=CC=C(C=C8)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H39N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
725.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PBD dimer | |
CAS RN |
1222490-34-7 | |
Record name | SGD-1882 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1222490347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SGD-1882 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRE1I9FE08 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。